3,4-Dihydroquinolin-2-amine

Catalog No.
S3096540
CAS No.
4008-62-2
M.F
C9H10N2
M. Wt
146.193
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydroquinolin-2-amine

CAS Number

4008-62-2

Product Name

3,4-Dihydroquinolin-2-amine

IUPAC Name

3,4-dihydroquinolin-2-amine

Molecular Formula

C9H10N2

Molecular Weight

146.193

InChI

InChI=1S/C9H10N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11)

InChI Key

RREBANHDFAXBEZ-UHFFFAOYSA-N

SMILES

C1CC(=NC2=CC=CC=C21)N

solubility

not available

3,4-Dihydroquinolin-2-amine (CAS 4008-62-2) is a partially saturated quinoline derivative characterized by its semicyclic amidine functional group. Unlike fully aromatic aminoquinolines, the saturation at the 3,4-position disrupts the aromatic conjugation of the nitrogen-containing ring, localizing electron density and significantly enhancing both basicity and nucleophilicity. In procurement and industrial synthesis, this compound is primarily sourced as a high-reactivity building block for the construction of complex fused heterocycles, such as pyrimidoquinolines and imidazoquinolines, as well as a basic pharmacophore in medicinal chemistry. Its specific electronic profile and non-planar geometry make it an essential intermediate when standard planar quinolines fail to provide the necessary reactivity or three-dimensional spatial arrangement [1].

Attempting to substitute 3,4-dihydroquinolin-2-amine with its closest commercial analog, 2-aminoquinoline, frequently results in reaction failure or drastically altered product profiles. 2-Aminoquinoline is a fully delocalized aromatic system, which withdraws electron density from the exocyclic amine, rendering it a relatively weak base (pKa 7.3) and a poor nucleophile [1]. In contrast, the 3,4-dihydro analog functions as a semicyclic amidine, breaking the aromaticity of the heterocyclic ring. This structural shift increases the basicity by several orders of magnitude (pKa > 10) and highly activates the nitrogen centers for nucleophilic attack . Consequently, in condensation reactions requiring strong nucleophilicity—such as the synthesis of fused pyrimidines—the fully aromatic substitute will require harsh forcing conditions or fail entirely, whereas 3,4-dihydroquinolin-2-amine reacts readily under mild conditions.

Thermodynamic Basicity and Salt Formation Capacity

The saturation of the 3,4-bond in 3,4-dihydroquinolin-2-amine converts the molecule from a standard heteroaromatic amine into a semicyclic amidine. This fundamental electronic change dramatically alters its thermodynamic basicity. While 2-aminoquinoline exhibits a pKa of 7.3, the semicyclic amidine functionality in the dihydro analog pushes the pKa above 10 [1]. This >1000-fold increase in basicity alters its salt-forming capabilities, solubility profiles, and its ability to act as an internal base during catalytic transformations.

Evidence DimensionThermodynamic basicity (pKa)
Target Compound DataSemicyclic amidine (pKa > 10)
Comparator Or Baseline2-Aminoquinoline (pKa 7.3)
Quantified Difference>3 orders of magnitude increase in basicity
ConditionsAqueous thermodynamic basicity models at standard conditions

Procurement of the dihydro variant is essential when the synthetic route requires a strong organic base or specific stable hydrochloride/hydrobromide salt formulations.

Formation Yield Under Catalytic Amination Conditions

During the industrial synthesis of aminoquinolines via Chichibabin amination, the reaction conditions can be tuned to favor either the fully aromatic or the partially saturated product. Under monoethanolamine (MEA) catalyzed conditions, the formation of 3,4-dihydroquinolin-2-amine is thermodynamically and kinetically favored, achieving a 45.4% yield compared to a 35.3% yield for 2-aminoquinoline [1]. This demonstrates that specific reductive or catalyzed amination environments selectively drive the production of the dihydro compound, making it a highly accessible and cost-effective intermediate when manufactured under optimized protocols [1].

Evidence DimensionReaction yield in MEA-catalyzed amination
Target Compound Data3,4-Dihydroquinolin-2-amine (45.4% yield)
Comparator Or Baseline2-Aminoquinoline (35.3% yield)
Quantified Difference10.1% absolute yield increase for the dihydro product
ConditionsMEA-catalyzed Chichibabin amination of quinoline with sodium amide

Understanding the yield dynamics allows buyers to evaluate supplier pricing and scalability, as the dihydro compound can be efficiently produced under targeted catalytic conditions.

Nucleophilic Reactivity in Heterocycle Condensation

The utility of 3,4-dihydroquinolin-2-amine in downstream synthesis is largely defined by its superior nucleophilicity. Because the exocyclic nitrogen is part of a semicyclic amidine rather than a fully conjugated aromatic system, its lone pair is significantly more available for electrophilic attack . When compared to 2-aminoquinoline, which often requires strong bases or extended heating to participate in condensation reactions, the dihydro analog reacts readily with bis-electrophiles (like beta-keto esters or malonates) to form fused heterocyclic scaffolds (e.g., pyrimido[4,5-b]quinolines) under milder conditions .

Evidence DimensionNucleophilic activation energy
Target Compound Data3,4-Dihydroquinolin-2-amine (highly nucleophilic amidine)
Comparator Or Baseline2-Aminoquinoline (weakly nucleophilic aromatic amine)
Quantified DifferenceSignificant reduction in required reaction temperatures and basic additives for condensation
ConditionsCondensation with bis-electrophiles for fused ring synthesis

Selecting the dihydro compound prevents costly energy expenditure and degradation associated with the harsh forcing conditions required for fully aromatic analogs.

Synthesis of Fused Pyrimidoquinoline Scaffolds

Due to its highly nucleophilic semicyclic amidine group, this compound serves as a highly effective precursor for condensation with malonates or beta-keto esters to construct complex polycyclic systems used in drug discovery, avoiding the harsh conditions required for fully aromatic analogs .

3D Pharmacophore Development (Escaping Flatland)

Unlike planar 2-aminoquinoline, the partially saturated 3,4-dihydro ring adopts a puckered conformation. This structural feature is leveraged by medicinal chemists to improve target binding affinity and solubility by introducing three-dimensionality into otherwise flat heterocyclic leads [1].

Strong Organic Base Ligands in Catalysis

With a pKa significantly higher than standard heteroaromatic amines, 3,4-dihydroquinolin-2-amine serves as an effective basic ligand or organocatalyst in transformations requiring a strong, sterically defined hydrogen-bond donor/acceptor network .

XLogP3

0.7

Dates

Last modified: 08-18-2023

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